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Compound of Interest

Compound Name: Nickel arsenide

Cat. No.: B3432476

These application notes provide researchers, scientists, and drug development professionals
with detailed protocols for the advanced characterization of nickel arsenide (NiAs). The
following sections cover X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS),
Transmission Electron Microscopy (TEM), Neutron Diffraction, and Scanning Tunneling
Microscopy (STM).

X-ray Diffraction (XRD) for Crystal Structure
Analysis

Application Note:

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase
purity, and lattice parameters of crystalline materials like nickel arsenide. In the case of NiAs,
XRD is crucial for confirming the hexagonal crystal structure (space group P6s/mmc) and
identifying any potential impurities or different phases that may have formed during synthesis.
[1] The analysis of diffraction peak positions and intensities allows for a precise determination
of the unit cell dimensions. For more in-depth analysis, Rietveld refinement of the powder XRD
pattern can be employed to refine the crystal structure model, including atomic positions and
site occupancies.[2]

Experimental Protocol:

e Sample Preparation:
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o Grind the nickel arsenide sample into a fine powder using an agate mortar and pestle to
ensure random orientation of the crystallites.

o The optimal crystallite size for powder XRD is typically in the range of 1-10 pm.

o Mount the powder onto a low-background sample holder (e.g., a zero-diffraction silicon
wafer or a glass slide with a shallow well) by gently pressing it to create a flat, smooth
surface.

 Instrument Setup and Data Collection:

[e]

Use a powder diffractometer equipped with a Cu Ka X-ray source (A = 1.5406 A).

o

Set the X-ray generator to a voltage of 40 kV and a current of 40 mA.

o

Collect the diffraction pattern over a 20 range of 20° to 80° with a step size of 0.02° and a
dwell time of 1-2 seconds per step.

o

Spin the sample during data collection to improve particle statistics and reduce the effects
of preferred orientation.

e Data Analysis:

o Perform phase identification by comparing the experimental diffraction pattern to a
standard reference pattern for nickel arsenide from a database such as the International
Centre for Diffraction Data (ICDD).

o For quantitative analysis, perform a Rietveld refinement using software like GSAS-II or
FullProf.[3] The refinement involves fitting a calculated diffraction pattern to the
experimental data by adjusting parameters such as lattice parameters, atomic
coordinates, and peak profile functions.[2]

Data Presentation:

Table 1: Crystallographic Data for Nickel Arsenide
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Parameter Value Reference
Crystal System Hexagonal [4]

Space Group P6s/mmc (No. 194) [1][4]
Lattice Parameter (a) 3.60 A [4]

Lattice Parameter (c) 5.01 A [4]

Unit Cell Volume 56.33 As [4]
Calculated Density 7.88 glcm? [4]

Ni Wyckoff Position 2a (0, 0, 0) [4]

As Wyckoff Position 2c (1/3, 213, 1/4) [4]

Table 2: Representative X-ray Diffraction Data for Nickel Arsenide (Cu Ka)

Relative Intensity

26 (°) d-spacing (A) (hkI) %)
31.5 2.84 (101) 100
35.8 2.51 (102) 45
45.8 1.98 (110) 60
54.9 1.67 (103) 35
57.5 1.60 (201) 20
64.8 1.44 (202) 25
71.0 1.33 (113) 15
73.0 1.29 (203) 10

Note: These are representative values and may vary slightly depending on the specific sample
and experimental conditions.

Mandatory Visualization:
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X-ray Photoelectron Spectroscopy (XPS) for Surface
Chemical Analysis

Application Note:

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine
the elemental composition and chemical states of the top few nanometers of a material. For
nickel arsenide, XPS is invaluable for verifying the presence of both nickel and arsenic,
assessing surface oxidation, and probing the electronic environment of the constituent

elements. Analysis of the Ni 2p and As 3d core level spectra provides information on their
oxidation states, which can be affected by synthesis conditions and environmental exposure.[1]

Experimental Protocol:
e Sample Preparation:
o Handle the sample in an inert atmosphere (e.g., a glovebox) to minimize surface oxidation.

o Mount the powder sample on a sample holder using double-sided conductive carbon tape.
[5] Gently press the powder onto the tape to ensure good adhesion and a relatively flat
surface.

o For bulk samples, in-situ cleaving under ultra-high vacuum (UHV) is the ideal method to
obtain a pristine analysis surface.[6] Alternatively, the surface can be cleaned by Ar+ ion
sputtering, although this may cause preferential sputtering and reduction of surface
species.[7]

 Instrument Setup and Data Collection:
o Use an XPS instrument with a monochromatic Al Ka X-ray source (1486.6 eV).
o Maintain the analysis chamber at a pressure below 10~ mbar.

o Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify
all elements present on the surface.
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o Acquire high-resolution spectra for the Ni 2p and As 3d regions with a pass energy of 20-
40 eV to resolve chemical shifts.

o Data Analysis:

o Charge Referencing: For insulating or semiconducting samples, charge referencing is
necessary. The adventitious carbon C 1s peak at 284.8 eV is commonly used as a
reference.[8]

o Peak Fitting and Deconvolution: Use appropriate software (e.g., CasaXPS) to fit the high-
resolution spectra.[8]

» For the Ni 2p spectrum, expect a main peak (Ni 2ps/2) and a spin-orbit split component
(Ni 2p1/2), along with satellite features.[1] The Ni 2ps/2 peak for NiAs is typically
observed around 853.1 eV.[1]

» For the As 3d spectrum, expect a spin-orbit doublet (As 3ds/2 and As 3ds/2). The As 3ds/
2 peak for NiAs is typically found around 41.0 eV.[1]

» Deconvolute the spectra to identify different chemical states (e.g., Ni-As bonds, Ni
oxides, As oxides).

Data Presentation:

Table 3: XPS Binding Energies for Nickel Arsenide
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Core Level Peak Binding Chemical State Reference
Energy (eV)
Ni 2p 2ps/2 853.1+£0.2 Ni in NiAs [1]
Satellite 861.1 +0.2 Ni in NiAs [1]
2psl2 ~854.6 NiO [8]
2psl2 ~856.1 Ni2Os3 [8]
As 3d 3ds/2 41.0+0.2 As in NiAs [1]
3ds/2 41.7+0.2 As in NiAs [1]
3ds/2 ~44.5 As20s3
3ds/2 ~46.0 As20s
Mandatory Visualization:
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Transmission Electron Microscopy (TEM) for
Nanoscale Imaging and Structural Analysis

Application Note:

Transmission Electron Microscopy (TEM) provides high-resolution imaging, diffraction, and
chemical analysis at the nanoscale. For nickel arsenide, TEM is essential for characterizing
the morphology, crystal structure, and defects of nanopatrticles or thin films. High-Resolution
TEM (HRTEM) can visualize the atomic lattice, allowing for the direct observation of the crystal
structure and any dislocations or stacking faults. Selected Area Electron Diffraction (SAED)
provides crystallographic information from a small region of the sample, complementing the
bulk information from XRD.

Experimental Protocol:
e Sample Preparation:

o Powdered Samples: Disperse the NiAs powder in a volatile solvent like ethanol or
methanol.[2] Sonicate the suspension for a few minutes to break up agglomerates.[2]
Drop-cast a small volume of the suspension onto a carbon-coated TEM grid and allow the
solvent to evaporate.[2]

o Bulk Samples (for cross-sectional imaging): Focused lon Beam (FIB) milling is the
preferred method for preparing site-specific, electron-transparent lamellae from bulk NiAs.
[9][10] This involves depositing a protective layer (e.g., platinum or carbon) on the area of
interest, followed by milling with a Ga* ion beam to create a thin section.[9] A final low-
energy Art ion milling step can be used to remove any FIB-induced surface damage.[9]

 Instrument Setup and Data Collection:
o Use a TEM operating at an accelerating voltage of 200-300 kV.

o Bright-Field/Dark-Field Imaging: Acquire bright-field images to observe the overall
morphology and dark-field images to highlight specific crystallographic features.

o HRTEM Imaging: Carefully align the electron beam along a major crystallographic zone
axis to obtain lattice-resolved images.
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o SAED: Obtain diffraction patterns from selected areas to determine the crystal structure
and orientation.

o Data Analysis:

o Analyze the HRTEM images to measure lattice spacings and identify crystallographic
planes.

o Index the SAED patterns to confirm the crystal structure and determine the orientation of
the crystallites.

o Use Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy
(EELS) in the TEM to perform elemental mapping and quantify the Ni:As ratio at the
nanoscale.

Data Presentation:

Table 4: Typical TEM Imaging and Analysis Parameters for Nickel Arsenide

Parameter ValuelTechnique Purpose
Acceleration Voltage 200-300 kV High resolution imaging
) Bright-Field, Dark-Field, Morphology, defect, and lattice
Imaging Modes ) )
HRTEM imaging
) ] Selected Area Electron Crystal structure and
Diffraction Mode ) ] ] ] ]
Diffraction (SAED) orientation analysis

Elemental composition and

Analytical Techniques EDS, EELS )
mapping
) Drop-casting (powders), FIB Creation of electron-
Sample Preparation
(bulk) transparent samples

Mandatory Visualization:
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Neutron Diffraction for Magnetic Structure
Determination

Application Note:
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Neutron diffraction is a powerful technique for determining the magnetic structure of materials.
Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a
crystal, leading to magnetic scattering in addition to the nuclear scattering. For nickel
arsenide, which exhibits antiferromagnetic ordering at low temperatures, neutron diffraction is
the primary method to determine the arrangement and magnitude of the magnetic moments on
the nickel atoms.[11]

Experimental Protocol:
e Sample Preparation:

o Arelatively large amount of powder sample (typically a few grams) is required for neutron
diffraction experiments.

o The powder should be well-crystallized and phase-pure, as confirmed by XRD.

o The sample is loaded into a sample container (e.g., a vanadium can, which has a low
coherent scattering cross-section) that is compatible with the cryostat.

 Instrument Setup and Data Collection:

Perform the experiment at a neutron powder diffractometer at a research reactor or

[e]

spallation source.

o Collect a diffraction pattern above the magnetic ordering temperature (Néel temperature
for NiAs) to obtain the pure nuclear scattering pattern.

o Cool the sample down to a temperature well below the Néel temperature (e.qg., liquid
helium temperature) and collect another diffraction pattern. The appearance of new peaks
or changes in the intensity of existing peaks indicates magnetic ordering.

o Collect data over a wide range of scattering angles (or time-of-flight) to observe a sufficient

number of magnetic reflections.

o Data Analysis:
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o Magnetic Structure Refinement: Use software like FullProf or GSAS-II for Rietveld
refinement of the neutron diffraction data.[3]

o First, refine the crystal structure using the data collected above the ordering temperature.

o Then, using the low-temperature data, subtract the nuclear contribution to isolate the
magnetic scattering.

o Determine the magnetic propagation vector from the positions of the magnetic Bragg
peaks.

o Propose a magnetic structure model based on symmetry analysis and the propagation
vector.

o Refine the magnetic structure model against the experimental data to determine the
direction and magnitude of the magnetic moments on the Ni atoms.[12]

Data Presentation:

Table 5: Magnetic Structure Information for Nickel Arsenide from Neutron Diffraction

Parameter Value Reference
Magnetic Ordering Antiferromagnetic [11]
Néel Temperature ~70 K

Magnetic Propagation Vector (0,0, 1/2)

Magnetic Moment on Ni ~1.7 uB

Moment Direction Perpendicular to the c-axis

Note: These are representative values and may vary depending on stoichiometry and defects.

Mandatory Visualization:
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Scanning Tunneling Microscopy (STM) for Atomic-
Scale Surface Imaging

Application Note:

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging the topography and
electronic structure of conductive surfaces with atomic resolution. For nickel arsenide, STM
can be used to study the arrangement of atoms on a clean surface, investigate surface defects,
and probe the local density of states (LDOS). This provides fundamental insights into the
surface properties that are important for applications such as catalysis and electronics.

Experimental Protocol:

e Sample Preparation:

[¢]

A single crystal of nickel arsenide is required for STM analysis.

o The sample must be prepared in an ultra-high vacuum (UHV) chamber to ensure a clean
and well-defined surface.

o The most common method for preparing a clean surface is in-situ cleaving.[6] This
involves mounting the crystal in a sample holder that allows it to be struck with a blade
inside the UHV chamber, exposing a fresh, uncontaminated surface.[6]

o Alternatively, the surface can be prepared by cycles of ion sputtering and annealing,
although this may alter the surface stoichiometry.

 Instrument Setup and Data Collection:
o Use an STM operating in a UHV chamber with a base pressure below 10~1° mbar.
o Use an electrochemically etched tungsten or Pt-Ir tip.
o Approach the tip to the sample surface until a tunneling current is established.

o Constant Current Mode: Scan the tip across the surface while maintaining a constant
tunneling current by adjusting the tip-sample distance with a feedback loop. This
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generates a topographic image of the surface.

o Typical tunneling parameters for atomic resolution imaging are a bias voltage of -100 mV
to +100 mV and a tunneling current of 0.1 to 1 nA.

e Data Analysis:
o Process the STM images to remove noise and correct for thermal drift.

o Analyze the atomic-resolution images to determine the surface reconstruction and identify
different atomic species (if contrast allows).

o Perform Scanning Tunneling Spectroscopy (STS) by holding the tip at a fixed position and
sweeping the bias voltage while recording the tunneling current. The derivative of the |-V
curve (dl/dV) is proportional to the local density of states.

Data Presentation:

Table 6: Typical STM Parameters for Nickel Arsenide Surface Analysis

Parameter Value/Range Purpose

Obtain a clean, ordered

Sample Preparation In-situ cleaving in UHV
surface
. : Provide a stable tunneling
Tip Material W or Pt-Ir ) )
junction
) Probe electronic states near
Bias Voltage -100 mV to +100 mV )
the Fermi level
) Maintain a stable tip-sample
Tunneling Current 0.1to1nA i
distance
Imaging Mode Constant Current Obtain topographic images
Scanning Tunneling Measure the local density of
Spectroscopy Mode
Spectroscopy (STS) states

Mandatory Visualization:
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Sample Preparation
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Crystal and Magnetic Structure of Nickel Arsenide

Nickel arsenide crystallizes in a hexagonal structure, which can be described as a hexagonal
close-packed array of arsenic atoms with nickel atoms occupying all of the octahedral
interstitial sites. This arrangement results in a layered structure with alternating planes of nickel
and arsenic atoms. The Ni atoms are coordinated to six As atoms in a distorted octahedral
geometry, while each As atom is coordinated to six Ni atoms in a trigonal prismatic
arrangement.

At low temperatures, nickel arsenide undergoes a magnetic phase transition to an
antiferromagnetic state. The magnetic moments of the nickel atoms align ferromagnetically
within the basal planes and are coupled antiferromagnetically between adjacent planes along
the c-axis.

Mandatory Visualization:

NiAs Crystal and Magnetic Structure

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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